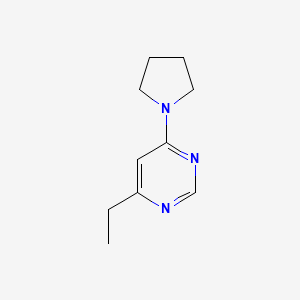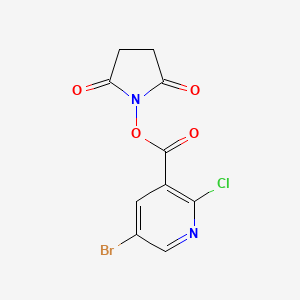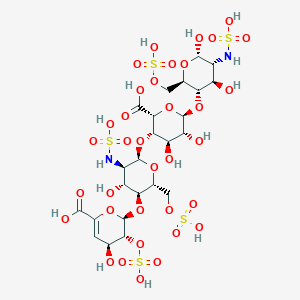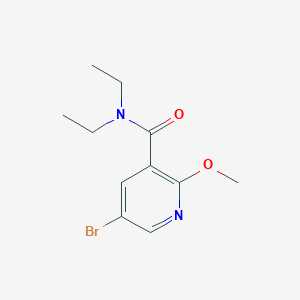amino}propanenitrile CAS No. 1867343-70-1](/img/structure/B1485932.png)
3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H15N3O. The InChI code for this compound is 1S/C16H20N6O/c1-11-5-8-22 (14 (23)3-6-17)9-13 (11)21 (2)16-12-4-7-18-15 (12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3, (H,18,19,20)/t11-,13+/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.22 g/mol. It is a solid at room temperature . The storage temperature for this compound is under -20°C in a sealed, dry environment .Applications De Recherche Scientifique
Protein Kinase Inhibition
This compound has been identified as a potent protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, this compound can be used to regulate various cellular processes, making it valuable in the study and treatment of diseases where protein kinases are dysregulated.
Immunosuppressive Therapy
Due to its role as a kinase inhibitor, it has potential applications in immunosuppressive therapy . It could be used to prevent organ transplant rejection, treat autoimmune diseases like lupus and rheumatoid arthritis, and manage other conditions where immunosuppression is beneficial.
Oncology Research
In cancer research, kinase inhibitors like 3-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}propanenitrile are used to study tumor growth and metastasis. They can help in developing treatments that target cancer cells’ abnormal growth signals without affecting normal cells .
Neurodegenerative Diseases
This compound’s ability to modulate kinase activity suggests it could be useful in researching neurodegenerative diseases like Alzheimer’s disease . Kinase inhibitors are being studied for their potential to interfere with the disease’s progression by affecting abnormal protein phosphorylation associated with neurodegeneration .
Dermatological Applications
In dermatology, kinase inhibitors can be used to study and treat skin conditions such as psoriasis and atopic dermatitis . By controlling the inflammatory pathways, they can reduce symptoms and improve patients’ quality of life .
Gastrointestinal Disorders
Research into gastrointestinal disorders like ulcerative colitis and Crohn’s disease could benefit from this compound. It may offer a new approach to managing these conditions by targeting specific kinases involved in the inflammatory response .
Hematological Conditions
Lastly, the compound’s immunosuppressive properties make it a candidate for studying blood disorders, particularly certain types of leukemia . It could provide insights into the disease mechanism and contribute to the development of targeted therapies .
Propriétés
IUPAC Name |
3-[[(3R,4R)-4-hydroxypyrrolidin-3-yl]-methylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11(4-2-3-9)7-5-10-6-8(7)12/h7-8,10,12H,2,4-6H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAKIMIKPLRFF-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC#N)[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)


amine](/img/structure/B1485854.png)








![3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B1485870.png)
